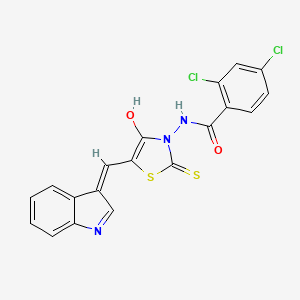

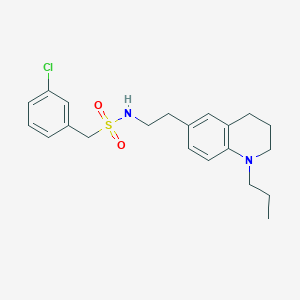

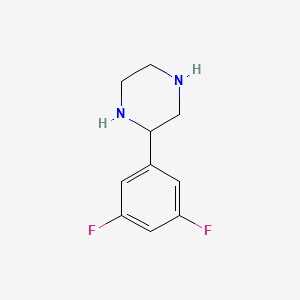

(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2,4-dichlorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule that contains an indole group, a thiazolidinone group, and a dichlorobenzamide group . Indole is a common structure in many natural compounds and pharmaceuticals, known for its diverse biological activities . Thiazolidinones are also well-known in medicinal chemistry for their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the conjugated system present in the indole and thiazolidinone groups. The dichlorobenzamide group might add some steric hindrance .Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen

Synthesis and Potential as GSK-3 Inhibitors

A study by Kamila and Biehl (2012) discusses the microwave-assisted synthesis of bis(2-thioxothiazolidin-4-one) derivatives, which are closely related to the compound . These derivatives were synthesized as potential inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a key enzyme implicated in various diseases, including Alzheimer's disease and bipolar disorder (Kamila & Biehl, 2012).

Anticancer and Antiangiogenic Effects

Chandrappa et al. (2010) explored novel thioxothiazolidin-4-one derivatives for their anticancer and antiangiogenic effects. Their research indicated that these compounds could inhibit tumor growth and angiogenesis, suggesting their potential as anticancer therapies (Chandrappa et al., 2010).

Potential as Anticancer Agents

Penthala, Reddy, and Crooks (2011) synthesized novel N-benzyl aplysinopsin analogs, including compounds structurally similar to the one , and evaluated their in vitro cytotoxicity against a panel of human tumor cell lines. Their findings indicated significant anticancer potential for some of these analogs (Penthala, Reddy & Crooks, 2011).

Crystal Structure and Bioactivities

Liu, Shao-hua, and colleagues (2013) conducted a study on a compound similar to the one of interest, focusing on its crystal structure, bioactivities, and potential applications in insecticidal, fungicidal, and anticancer activities (Liu et al., 2013).

HIV-1 and JSP-1 Inhibitors

Kamila, Ankati, and Biehl (2011) researched the synthesis of Rhodanine derivatives as potential inhibitors of HIV-1 and JSP-1, suggesting a role in antiviral therapy (Kamila, Ankati & Biehl, 2011).

Xanthine Oxidase Inhibitory Properties and Anti-inflammatory Activity

Smelcerovic et al. (2015) examined the xanthine oxidase inhibitory properties and anti-inflammatory activities of thiazol-4-ones, related to the compound . These properties suggest potential applications in treating diseases associated with oxidative stress and inflammation (Smelcerovic et al., 2015).

Solid Fluorescent Chemosensors

Lin et al. (2016) explored the use of thiazolone-based zinc complexes as solid fluorescent chemosensors for acid/base and toluene detection, indicating applications in environmental monitoring and luminescent materials (Lin et al., 2016).

Antimicrobial Activity

Horishny and colleagues (2022) synthesized 5-Indolylmethylen-4-oxo-2-thioxothiazolidine derivatives and evaluated their antimicrobial activity, suggesting potential applications in combating infectious diseases (Horishny et al., 2022).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,4-dichloro-N-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Cl2N3O2S2/c20-11-5-6-13(14(21)8-11)17(25)23-24-18(26)16(28-19(24)27)7-10-9-22-15-4-2-1-3-12(10)15/h1-9,26H,(H,23,25)/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORGJWJHKGCWRS-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)O)C=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)O)/C=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Cl2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2,4-dichlorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide](/img/structure/B2715422.png)

![3,9-Dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2715423.png)

![2-Oxa-6-azaspiro[3.5]nonane hemioxalate](/img/structure/B2715424.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2715425.png)

![1-[(2-Methoxyphenyl)methyl]-7-methylindole-2,3-dione](/img/structure/B2715432.png)

![1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2715441.png)